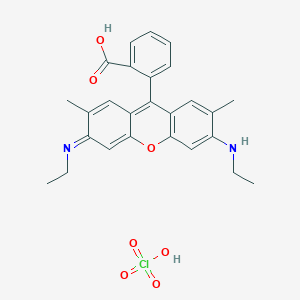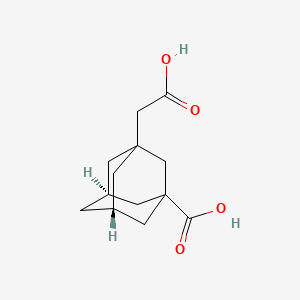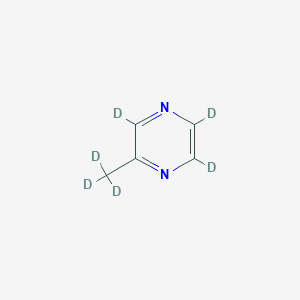
2,3,5-Trideuterio-6-(trideuteriomethyl)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylpyrazine-d6 is a deuterated form of 2-methylpyrazine, where six hydrogen atoms are replaced by deuterium atoms. This compound has the molecular formula C5D6N2 and a molecular weight of 100.15 g/mol . It is commonly used as an isotopically labeled compound in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpyrazine-d6 typically involves the deuteration of 2-methylpyrazine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to achieve complete deuteration .
Industrial Production Methods
Industrial production of 2-methylpyrazine-d6 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The product is then purified using techniques such as distillation or chromatography to obtain high-purity 2-methylpyrazine-d6 .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylpyrazine-d6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrazine-2-carboxylic acid.
Reduction: It can be reduced to form 2-methylpyrazine.
Substitution: It can undergo substitution reactions where one or more deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various reagents can be used depending on the desired substitution, such as halogens or alkylating agents.
Major Products
Oxidation: Pyrazine-2-carboxylic acid.
Reduction: 2-Methylpyrazine.
Substitution: Various substituted pyrazines depending on the reagents used.
Applications De Recherche Scientifique
2-Methylpyrazine-d6 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation of pyrazine derivatives in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of pyrazine-based drugs.
Mécanisme D'action
The mechanism of action of 2-methylpyrazine-d6 is primarily related to its role as an isotopic tracer. Deuterium atoms in the compound replace hydrogen atoms, allowing researchers to track the compound’s behavior in various chemical and biological processes. This substitution can affect the compound’s pharmacokinetic and metabolic profiles, providing valuable insights into the mechanisms of action of pyrazine derivatives .
Comparaison Avec Des Composés Similaires
2-Methylpyrazine-d6 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
2-Methylpyrazine: The non-deuterated form of 2-methylpyrazine.
2,5-Dimethylpyrazine: A pyrazine derivative with two methyl groups.
2,3-Dimethylpyrazine: Another pyrazine derivative with two methyl groups in different positions.
The deuterium labeling in 2-methylpyrazine-d6 provides unique advantages in research applications, such as improved stability and the ability to trace the compound in complex systems.
Propriétés
Formule moléculaire |
C5H6N2 |
|---|---|
Poids moléculaire |
100.15 g/mol |
Nom IUPAC |
2,3,5-trideuterio-6-(trideuteriomethyl)pyrazine |
InChI |
InChI=1S/C5H6N2/c1-5-4-6-2-3-7-5/h2-4H,1H3/i1D3,2D,3D,4D |
Clé InChI |
CAWHJQAVHZEVTJ-RLTMCGQMSA-N |
SMILES isomérique |
[2H]C1=C(N=C(C(=N1)[2H])C([2H])([2H])[2H])[2H] |
SMILES canonique |
CC1=NC=CN=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12054998.png)
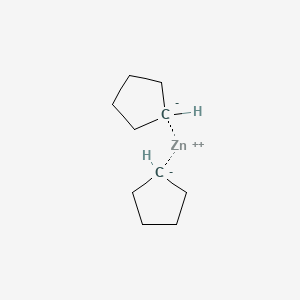
![4-amino-1-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)pyrimidin-2-one](/img/structure/B12055009.png)

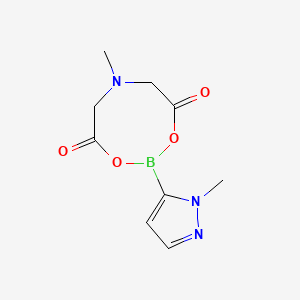


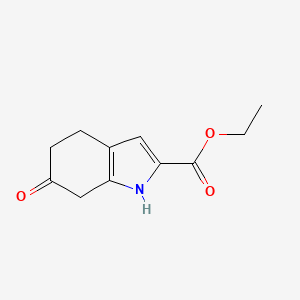
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12055051.png)

![N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B12055058.png)
